molecular formula C17H29N4O8P2S+ B1260280 2-Methyl-1-hydroxybutyl-ThPP

2-Methyl-1-hydroxybutyl-ThPP

Cat. No. B1260280
M. Wt: 511.4 g/mol
InChI Key: CUBSXOWPMAOFDG-MYHCZTBNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-hydroxybutyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
This compound is a thiamine phosphate.

Scientific Research Applications

Photodynamic Therapy Applications

2-Methyl-1-hydroxybutyl-ThPP and its derivatives have been studied for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer. The compounds, such as meso-tetrakis (4-hydroxyphenyl) porphyrin (THPP), have shown promising results when used in this context. THPP, in particular, has been found to offer significant fluorescence intensity enhancement, suggesting potential applications in the detection of THPP in pharmacokinetics and biodistribution studies (Guo et al., 2005).

Photobleaching and Photocatalytic Applications

Studies have also explored the photobleaching properties of compounds in the THPP series, which are of interest due to their applications in photodegradation and environmental cleanup. For instance, photobleaching of 5,10,15,20-Tetrakis(m-hydroxyphenyl)porphyrin (m-THPP) yields novel quinonoid porphyrins upon irradiation, presenting a mechanism that could be harnessed in photocatalytic processes (Bonnett & Martínez, 2002).

Optical and Electronic Applications

Electrochemical polymerization of THPP derivatives has been studied for applications in organic solar cells. The uniform polymeric film formed from the electrochemical oxidation of THPP on electrodes suggests potential in improving the efficiency and functionality of organic solar cells (Veerender et al., 2012). Moreover, THPP has been utilized as an optical waveguide sensing material, exhibiting high selectivity and sensitivity to harmful gases like NO2, indicating its potential in environmental monitoring and safety applications (Kutilike et al., 2020).

Hybrid Material Development

The development of hybrid materials using THPP and its derivatives has also been a focus. For instance, THPP has been used as the main sensitizer for synthesizing near-infrared luminescent Ln-THPP-Si hybrid materials, showing potential in applications such as fluoroimmuno-assays, optical amplification, and catalysis (Guo & Yan, 2011).

Drug Delivery and Photodynamic Therapy

THPP derivatives have been utilized in the development of drug delivery systems and in enhancing photodynamic therapy efficacy. For example, a study on a star-shaped copolymer with a THPP core showed potential for targeted drug delivery and photodynamic therapy, indicating its applicability in medical treatments (Liu et al., 2023).

properties

Molecular Formula

C17H29N4O8P2S+

Molecular Weight

511.4 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-[(2S)-1-hydroxy-2-methylbutyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C17H28N4O8P2S/c1-5-10(2)15(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)14(32-17)6-7-28-31(26,27)29-30(23,24)25/h8,10,15,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1/t10-,15?/m0/s1

InChI Key

CUBSXOWPMAOFDG-MYHCZTBNSA-O

Isomeric SMILES

CC[C@H](C)C(C1=[N+](C(=C(S1)CCOP(=O)(O)OP(=O)(O)O)C)CC2=CN=C(N=C2N)C)O

Canonical SMILES

CCC(C)C(C1=[N+](C(=C(S1)CCOP(=O)(O)OP(=O)(O)O)C)CC2=CN=C(N=C2N)C)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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